2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Description
2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core substituted with a pyridin-3-yl group at the 2-position and an acetic acid moiety at the 5-position. This structure combines nitrogen-rich heterocycles, which are often associated with bioactivity, such as enzyme inhibition or receptor modulation . The acetic acid side chain may enhance solubility or enable conjugation in drug design, as seen in related compounds .
Properties
Molecular Formula |
C13H10N4O3 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-(4-oxo-2-pyridin-3-ylpyrazolo[1,5-a]pyrazin-5-yl)acetic acid |
InChI |
InChI=1S/C13H10N4O3/c18-12(19)8-16-4-5-17-11(13(16)20)6-10(15-17)9-2-1-3-14-7-9/h1-7H,8H2,(H,18,19) |
InChI Key |
NEMRWBZLOIDJKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by cyclization reactions involving hydrazines and diketones under acidic or basic conditions.
Introduction of the pyridinyl group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the pyrazolo[1,5-a]pyrazine core.
Formation of the acetic acid moiety: This can be accomplished through carboxylation reactions or by using acetic acid derivatives in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrazolo[1,5-a]pyrazine core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, amines, and organometallic compounds can be used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Structural and Functional Insights
Pyridine Positional Isomerism : The pyridin-2-yl analog (CAS 1704066-72-7) differs only in the pyridine ring’s substitution position. Such isomerism can significantly alter electronic properties and binding interactions. For example, pyridin-3-yl groups may engage in distinct hydrogen-bonding patterns compared to pyridin-2-yl derivatives, impacting solubility or target affinity.
This simplification may enhance metabolic stability but diminish target specificity.
Core Scaffold Variations: Compounds like 2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid demonstrate that minor changes in the heterocyclic core (e.g., pyrazolo[3,4-b]pyridine vs. pyrazolo[1,5-a]pyrazinone) can drastically alter biological activity. For instance, pyrazolo[3,4-b]pyridines are explored for kinase inhibition, whereas pyrazolo[1,5-a]pyrazinones are studied in phosphatase modulation .
Acetic acid derivatives, by contrast, may act as prodrugs or facilitate ionic interactions in binding pockets .
Biological Activity
2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. The compound is part of a broader class of pyrazolo derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a pyridine ring and an acetic acid moiety. The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid |
| Molecular Formula | C12H10N4O3 |
| Molecular Weight | 262.24 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of 2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, mitigating oxidative stress in cells.
Anticancer Activity
Research has indicated that compounds within the pyrazolo family possess significant anticancer properties. For instance:
- A study demonstrated that derivatives similar to this compound showed selective inhibition of cancer cell lines such as HeLa and A375, with IC50 values ranging from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDK) .
Antimicrobial Properties
The potential antimicrobial activity of this compound has also been explored:
- In vitro assays revealed that certain pyrazolo derivatives exhibit activity against various bacterial strains, suggesting their use as antimicrobial agents .
Neuroprotective Effects
Emerging data indicate possible neuroprotective effects:
- Compounds with similar structures have been investigated for their ability to protect neuronal cells from apoptosis induced by oxidative stress .
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of pyrazolo derivatives included the compound . It was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.75 |
| A375 | 1.20 |
| HCT116 | 0.90 |
The results indicated significant cytotoxicity at low concentrations, supporting further development as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
